2,4-Dichloro-benzoic acid (7-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide
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Overview
Description
2,4-Dichloro-benzoic acid (7-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a dichlorobenzoic acid moiety linked to a hydrazide group, which is further connected to an indole derivative. Such compounds are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-benzoic acid (7-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide typically involves the following steps:
Formation of the Hydrazide: The reaction of 2,4-dichlorobenzoic acid with hydrazine hydrate under reflux conditions to form 2,4-dichlorobenzoic acid hydrazide.
Condensation Reaction: The hydrazide is then reacted with 7-methyl-2-oxo-1,2-dihydro-indole-3-carbaldehyde under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at the hydrazide group.
Substitution: The dichlorobenzoic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Reduced forms of the hydrazide group.
Substitution Products: Substituted derivatives of the dichlorobenzoic acid moiety.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-benzoic acid (7-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoic Acid Hydrazide: Lacks the indole moiety.
Indole-3-carbaldehyde Hydrazide: Lacks the dichlorobenzoic acid moiety.
Other Hydrazides: Compounds with similar hydrazide groups but different substituents.
Uniqueness
2,4-Dichloro-benzoic acid (7-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide is unique due to its specific combination of dichlorobenzoic acid and indole moieties, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C16H11Cl2N3O2 |
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Molecular Weight |
348.2 g/mol |
IUPAC Name |
2,4-dichloro-N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]benzamide |
InChI |
InChI=1S/C16H11Cl2N3O2/c1-8-3-2-4-11-13(8)19-16(23)14(11)20-21-15(22)10-6-5-9(17)7-12(10)18/h2-7,19,23H,1H3 |
InChI Key |
NAWQIHXRFGWSDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)O)N=NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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